N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ERK2-IN-3 is a compound that acts as an inhibitor of extracellular signal-regulated kinase 2 (ERK2). ERK2 is a crucial kinase in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and survival . ERK2-IN-3 has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where the MAPK pathway is often dysregulated .
准备方法
The synthesis of ERK2-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as pyrrolidine and piperidine derivatives, which are reacted under controlled conditions to form the core structure.
Functional Group Introduction: Specific functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
化学反应分析
ERK2-IN-3 undergoes various chemical reactions, including:
科学研究应用
ERK2-IN-3 has a wide range of scientific research applications, including:
Cancer Research: ERK2-IN-3 is used to study the role of the MAPK pathway in cancer.
Drug Development: The compound is explored as a potential therapeutic agent for treating cancers with dysregulated MAPK pathways.
Cell Signaling Studies: ERK2-IN-3 is used to investigate the signaling mechanisms of the MAPK pathway and its impact on various cellular processes.
Biological Research: The compound is utilized in studies related to cell differentiation, migration, and apoptosis.
作用机制
ERK2-IN-3 exerts its effects by inhibiting the catalytic activity of ERK2. It binds to the ATP-binding pocket of ERK2, preventing the phosphorylation and activation of downstream targets in the MAPK pathway . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
ERK2-IN-3 is compared with other ERK inhibitors such as:
MK-8353: Another ERK inhibitor that targets both ERK1 and ERK2.
Compound 22ac: A dual inhibitor of ERK1 and ERK5, which shows a different binding mode and inhibitory mechanism compared to ERK2-IN-3.
ASTX029: A dual-mechanism ERK inhibitor that modulates both the phosphorylation and catalytic activity of ERK.
ERK2-IN-3 is unique in its selective inhibition of ERK2, making it a valuable tool for studying the specific role of ERK2 in the MAPK pathway and its potential as a targeted cancer therapy .
属性
分子式 |
C26H21F3N4O |
---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
N-[3-[2-(cyclopropylamino)quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H21F3N4O/c1-15-5-7-21(31-24(34)17-3-2-4-19(12-17)26(27,28)29)13-22(15)16-6-10-23-18(11-16)14-30-25(33-23)32-20-8-9-20/h2-7,10-14,20H,8-9H2,1H3,(H,31,34)(H,30,32,33) |
InChI 键 |
BYBFDHQBBWQPTD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NC5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。